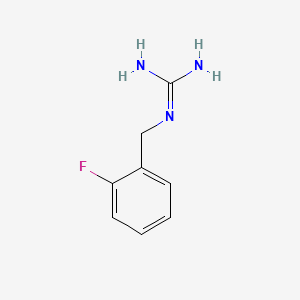

N-(2-Fluorobenzyl)guanidine; >90%

Overview

Description

N-(2-Fluorobenzyl)guanidine is a chemical compound with the molecular formula C8H10N3F1 . It is a type of guanidine, which is a strong organic base that exists primarily as guanidium ions at physiological pH . Guanidines are versatile functional groups in chemistry and have found application in a diversity of biological activities .

Synthesis Analysis

The synthesis of guanidines can be achieved through various methods. One approach involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Another method involves a one-pot synthesis of N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines .Molecular Structure Analysis

The molecular structure of N-(2-Fluorobenzyl)guanidine can be analyzed using techniques such as 19F NMR spectroscopy . The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .Chemical Reactions Analysis

Guanidines can undergo various chemical reactions. For instance, they can react with cyanamides that react with derivatized amines, as well as the use of copper-catalyzed cross-coupling chemistry . They can also degrade upon exposure to nitrogen oxide gases .Scientific Research Applications

N-(2-Fluorobenzyl)guanidine; >90% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, and has been used to synthesize a wide range of compounds. It has also been used in biochemistry and physiology experiments, as it has been found to be an effective inhibitor of certain enzymes and proteins.

Mechanism of Action

Target of Action

For instance, guanidine itself is used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome . It is also used in laboratory research as a protein denaturant .

Mode of Action

For example, guanidine appears to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . Another guanidine derivative, isopropoxy benzene guanidine (IBG), has been found to display efficient antibacterial activity against Gram-positive pathogens and Gram-negative pathogens with permeabilized outer membranes . IBG triggers cytoplasmic membrane damage by binding to phosphatidylglycerol and cardiolipin, leading to the dissipation of proton motive force and accumulation of intracellular ATP .

Biochemical Pathways

For instance, IBG combined with low levels of colistin enhances bacterial outer membrane permeability and increases the accumulation of reactive oxygen species .

Pharmacokinetics

A study on a similar compound, 18f-meta fluorobenzyl guanidine (mfbg), showed that it was rapidly absorbed and distributed, with a mean biological half-life of 195 hours . The urinary bladder received the highest radiation dose with a mean absorbed dose of 0.186 ± 0.195 mGy/MBq .

Result of Action

For example, IBG triggers cytoplasmic membrane damage, leading to the dissipation of proton motive force and accumulation of intracellular ATP .

Advantages and Limitations for Lab Experiments

N-(2-Fluorobenzyl)guanidine; >90% has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. Another advantage is that it is stable in a variety of solvents and is not easily degraded. However, one limitation is that it can be difficult to separate the desired N-(2-Fluorobenzyl)guanidine; >90% from impurities, which can lead to inaccurate results.

Future Directions

There are a number of potential future directions for research involving N-(2-Fluorobenzyl)guanidine; >90%. One potential direction is to further explore the mechanism of action of N-(2-Fluorobenzyl)guanidine; >90%, as this could lead to the development of more effective inhibitors. Another potential direction is to explore the potential applications of N-(2-Fluorobenzyl)guanidine; >90% in drug delivery and drug design, as this could lead to the development of more effective drugs. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of N-(2-Fluorobenzyl)guanidine; >90%, as this could lead to a better understanding of the biological mechanisms of a variety of processes.

Synthesis Methods

N-(2-Fluorobenzyl)guanidine; >90% can be synthesized from benzyl chloride and 2-fluorobenzaldehyde in the presence of a base catalyst. The reaction is conducted in a polar solvent such as ethanol or methanol, and is typically carried out at a temperature of around 100°C. The product of this reaction is a mixture of the desired N-(2-Fluorobenzyl)guanidine; >90% and an impurity known as 2-fluorobenzyl guanidine. This impurity can be removed by chromatographic separation.

Safety and Hazards

The safety data sheet for guanidine hydrochloride, a related compound, indicates that it may form combustible dust concentrations in air, cause serious eye irritation, skin irritation, and drowsiness or dizziness, and is harmful if swallowed or inhaled . It is reasonable to assume that N-(2-Fluorobenzyl)guanidine may have similar hazards.

properties

IUPAC Name |

2-[(2-fluorophenyl)methyl]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJGQASJMHPZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=C(N)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220672 | |

| Record name | Guanidine, (o-fluorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

704-98-3 | |

| Record name | Guanidine, (o-fluorobenzyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, (o-fluorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)